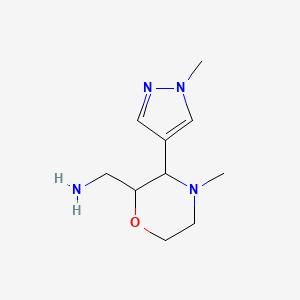

(4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine

Description

Properties

Molecular Formula |

C10H18N4O |

|---|---|

Molecular Weight |

210.28 g/mol |

IUPAC Name |

[4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine |

InChI |

InChI=1S/C10H18N4O/c1-13-3-4-15-9(5-11)10(13)8-6-12-14(2)7-8/h6-7,9-10H,3-5,11H2,1-2H3 |

InChI Key |

HILGYNKTYGDYRB-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCOC(C1C2=CN(N=C2)C)CN |

Origin of Product |

United States |

Preparation Methods

Methanamine Group Installation

The methanamine side chain is introduced via reductive amination or nitrile reduction. A notable procedure involves the reduction of a nitrile intermediate using sodium borohydride (NaBH₄) and nickel chloride hexahydrate (NiCl₂·6H₂O) in methanol, with trifluoroacetic acid (TFA) as a proton source. This method avoids the use of hazardous hydrogen gas while maintaining high functional group tolerance.

Example Protocol

-

Substrate : 5-(2,6-Dimethylmorpholino)-4-methylpicolinonitrile

-

Reducing System : NaBH₄ (5 equiv), NiCl₂·6H₂O (0.4 equiv), TFA (5 equiv)

-

Solvent : Methanol

-

Temperature : 0°C to room temperature

Optimization of Reaction Conditions

Catalytic Systems

-

Palladium Catalysts : Pd(dppf)Cl₂ proves effective for Suzuki couplings, with Cs₂CO₃ as a mild base to prevent decomposition of sensitive intermediates.

-

Nickel-Mediated Reductions : NiCl₂·6H₂O acts as a Lewis acid, polarizing the nitrile group for nucleophilic attack by borohydride.

Purification Techniques

Chromatographic methods dominate the purification process:

-

Flash Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) isolates intermediates.

-

Trituration : Crude products are often triturated with acetonitrile (MeCN) and methyl tert-butyl ether (MTBE) to remove impurities.

-

Acid-Base Extraction : Used for amine-containing intermediates, leveraging pH-dependent solubility.

Comparative Analysis with Related Compounds

The synthesis of analogous morpholine-pyrazole hybrids reveals shared challenges:

| Compound | Key Similarity | Key Difference |

|---|---|---|

| 6-(2,6-Dimethylmorpholino)pyridazine | Uses NaBH₄/NiCl₂ reduction | Lacks pyrazole substituent |

| EVT-12363278 | Pyrazole core synthesis | Differs in amine side chain positioning |

These comparisons highlight the uniqueness of the target compound’s synthetic pathway, particularly in achieving regioselective pyrazole attachment .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Research indicates that this compound may exhibit significant biological activities. Its structural components are associated with various pharmacological effects, including:

- Anticancer Activity: The presence of privileged substructures within its molecular framework suggests potential effectiveness against cancer cell lines. Compounds with similar structures have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Anti-inflammatory Properties: Studies suggest that derivatives of pyrazole and morpholine can modulate inflammatory pathways, indicating that this compound may possess anti-inflammatory effects .

- Neuropharmacological Effects: The compound's interaction with monoamine transporters could position it as a candidate for further exploration in neuropharmacology, particularly concerning mood disorders and neurodegenerative diseases .

Synthesis and Characterization

The synthesis of (4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl)methanamine typically involves multi-step organic reactions. Common methods include:

- Formation of the Morpholine Ring: This is often achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Pyrazole Moiety: This step may involve the use of specific reagents to ensure high yields and purity.

- Final Amine Functionalization: The final product is obtained through amine coupling reactions.

These synthetic routes are crucial for producing the compound in sufficient purity for biological testing and application .

Applications in Scientific Research

Case Studies

- Anti-Cancer Studies: In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, suggesting a basis for further development as an anticancer agent .

- Neuropharmacological Investigations: Research involving the assessment of this compound's effect on neurotransmitter systems indicates potential use in treating mood disorders, with ongoing studies focusing on its mechanism of action at the synaptic level .

- Inflammation Models: Experimental models have shown that derivatives can significantly reduce markers of inflammation, supporting their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Containing Morpholine Derivatives

Key Examples

Analysis

- Heterocyclic Substituents : Pyrazole (target compound) vs. imidazole (enhanced basicity) or pyrazolopyridine (extended π-system). Pyrazole’s electron-deficient nature improves metabolic stability compared to imidazole.

- Biological Activity : The target compound’s pyrazole-morpholine scaffold is critical for PDE10A inhibition, while imidazole analogs may shift selectivity toward other targets (e.g., kinases).

Pyrazole-Methanamine Derivatives Without Morpholine

Key Examples

Analysis

- Structural Simplicity : (1-Methyl-1H-pyrazol-4-yl)methanamine lacks the morpholine ring, reducing steric hindrance and enabling broader reactivity in coupling reactions.

- Functional Group Additions : Sulfonyl-thiazole derivatives (e.g., ) exhibit higher molecular weights (~369–413 Da) and enhanced solubility, making them suitable for enzyme inhibition.

Stereoisomeric and Salt Forms

Key Examples

Research Findings and Trends

- PDE10A Inhibition : The target compound’s morpholine-pyrazole scaffold optimizes selectivity for PDE10A (IC₅₀ < 10 nM in MK-8189 analogs). Thiadiazole or imidazole substitutions reduce potency by ~50%.

- Synthetic Accessibility : Microwave-assisted methods () reduce reaction times (<1 hour) vs. traditional heating (16 hours).

- Commercial Availability : Discontinuation of the target compound (CymitQuimica) highlights reliance on custom synthesis for further research.

Biological Activity

The compound (4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl)methanamine, often referred to by its IUPAC name, is a morpholine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and various research findings related to its pharmacological properties.

- Molecular Formula : C₁₃H₁₈N₄O

- Molecular Weight : 238.31 g/mol

- CAS Number : 1343390-75-9

The compound features a morpholine ring substituted with a pyrazole moiety, which is known for imparting various biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole structure. Research indicates that derivatives of pyrazole can inhibit the growth of several cancer cell types, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

In vitro studies suggest that this compound exhibits significant antiproliferative activity against these cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Compounds with pyrazole and morpholine structures have also been evaluated for their antimicrobial properties. Preliminary results indicate that this compound may possess activity against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics .

Case Studies

- Synthesis and Characterization : The synthesis of this compound was achieved through a multi-step process involving the reaction of morpholine derivatives with 1-methylpyrazole. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the compound .

- In Vivo Studies : In vivo experiments demonstrated that the compound could significantly reduce tumor size in mouse models of breast cancer. The observed reduction in tumor volume was attributed to enhanced apoptosis within the tumor microenvironment .

- Molecular Docking Studies : Molecular modeling studies have suggested that this compound can effectively bind to various targets involved in cancer progression, including kinases and transcription factors associated with tumor growth .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Q. What synthetic methodologies are recommended for preparing (4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl)methanamine?

Methodological Answer:

- Key Route : Utilize a multi-step approach involving:

- Morpholine Functionalization : Introduce the methyl group at the 4-position via alkylation or reductive amination.

- Pyrazole Coupling : Attach the 1-methyl-1H-pyrazol-4-yl moiety via Suzuki-Miyaura cross-coupling (if a halogenated morpholine precursor is used) or nucleophilic substitution .

- Methanamine Installation : Employ reductive amination or Mannich reactions (e.g., formaldehyde and amine condensation under reflux in ethanol) .

- Purification : Crystallization from ethanol/water mixtures or chromatography (silica gel, eluting with ethyl acetate/hexane) .

Q. How can the structural integrity and purity of this compound be validated?

Methodological Answer:

- Analytical Techniques :

- Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) to resolve stereochemical ambiguities, particularly for the morpholine ring .

Advanced Research Questions

Q. What strategies resolve crystallographic disorder in the morpholine ring during X-ray studies?

Methodological Answer:

- Refinement Tactics :

- Validation : Check R-factor convergence and electron density maps (e.g., Fo-Fc maps) to ensure no residual disorder.

Q. How does the pyrazole substitution pattern modulate kinase inhibition potency?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Compare analogs with varying pyrazole substituents (e.g., 3-trifluoromethyl vs. 1-methyl) in kinase assays (e.g., CK1δ/ε inhibition ).

- Docking Simulations : Use AutoDock Vina to predict binding modes with kinase ATP pockets; focus on hydrogen bonding with the methanamine group and steric effects of pyrazole substituents .

- Data Interpretation : Correlate IC values with substituent electronegativity and bulkiness.

Q. How to address contradictory bioactivity data across assay platforms?

Methodological Answer:

- Troubleshooting Steps :

- Solubility Check : Measure solubility in assay buffers (e.g., DMSO vs. aqueous) via nephelometry.

- Orthogonal Assays : Validate enzymatic inhibition (e.g., fluorescence-based) with cellular assays (e.g., Western blot for downstream kinase targets) .

- Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes to rule out off-target effects .

Q. Which computational methods predict interactions with cytochrome P450 isoforms?

Methodological Answer:

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.